REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH:1](=[CH:2][CH2:3][CH2:4][CH3:5])[CH:6]1[CH2:7][CH2:8][CH:9]([c:12]2[cH:13][cH:14][c:15]([NH2:16])[cH:17][cH:18]2)[CH2:10][CH2:11]1.[S:26]=[C:27]=[S:28]>>[CH3:19][CH2:20][NH+:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH:1](=[CH:2][CH2:3][CH2:4][CH3:5])[CH:6]1[CH2:7][CH2:8][CH:9]([c:12]2[cH:13][cH:14][c:15]([NH:16][C:27](=[S:26])[S-:28])[cH:17][cH:18]2)[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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CCCC=CC1CCC(c2ccc(N)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC=CC1CCC(c2ccc(N)cc2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=S
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Name
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Type
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product
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Smiles
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CC[NH+](CC)CC
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Name
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Type
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product
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Smiles
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CCCC=CC1CCC(c2ccc(NC(=S)[S-])cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |